molecular formula C25H24F6N6O2 B10857053 Sitagliptin fenilalanil CAS No. 1339955-03-1

Sitagliptin fenilalanil

Cat. No.: B10857053
CAS No.: 1339955-03-1
M. Wt: 554.5 g/mol
InChI Key: FFZDVHCAHYOEPA-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Resolution: One method involves the chemical resolution of racemic sitagliptin using (−)-di-p-toluoyl-L-tartaric acid.

    Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of β-ketomide intermediates.

Industrial Production Methods: The industrial production of sitagliptin fenilalanil typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to avoid impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: R-sitagliptin as the major product.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Sitagliptin fenilalanil works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, this compound increases the secretion of insulin and suppresses the release of glucagon by the pancreas . This helps to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes .

Properties

CAS No.

1339955-03-1

Molecular Formula

C25H24F6N6O2

Molecular Weight

554.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H24F6N6O2/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39)/t16-,20+/m1/s1

InChI Key

FFZDVHCAHYOEPA-UZLBHIALSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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